molecular formula C7H14ClNO B3053327 5-chloro-N,N-dimethylpentanamide CAS No. 53101-21-6

5-chloro-N,N-dimethylpentanamide

Cat. No.: B3053327
CAS No.: 53101-21-6
M. Wt: 163.64 g/mol
InChI Key: OVBGEQMZKGFWPX-UHFFFAOYSA-N
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Description

5-Chloro-N,N-dimethylpentanamide (C₁₂H₂₅ClN₂O, MW 248.79 g/mol) is a chloro-substituted pentanamide derivative featuring a dimethylamine group on the amide nitrogen. Its structure includes a linear pentanamide backbone with a chlorine atom at the 5-position and two methyl groups attached to the nitrogen atom ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-dimethylpentanamide can be achieved through several methods. One common approach involves the reaction of 5-chloropentanoyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

5-chloropentanoyl chloride+dimethylamineThis compound+HCl\text{5-chloropentanoyl chloride} + \text{dimethylamine} \rightarrow \text{this compound} + \text{HCl} 5-chloropentanoyl chloride+dimethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-dimethylpentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis Reactions: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

    Reduction Reactions: Lithium aluminum hydride or borane-tetrahydrofuran complex are used as reducing agents. The reactions are usually conducted in anhydrous conditions.

    Hydrolysis Reactions: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are performed under reflux conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or other derivatives depending on the nucleophile used.

    Reduction Reactions: Formation of the corresponding amine.

    Hydrolysis Reactions: Formation of 5-chloropentanoic acid and dimethylamine.

Scientific Research Applications

5-chloro-N,N-dimethylpentanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-dimethylpentanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the dimethylamino group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Differences in substituents significantly impact melting points, solubility, and stability:

  • Melting Points: Compound 24 (137–139°C) vs. 5-Chloro-N-(4-nitrophenyl)pentanamide: Nitro groups may lower solubility in polar solvents compared to dimethyl analogs .
  • Molecular Weight and Lipophilicity :

    • Dimethylamine substituents (e.g., 5-chloro-N,N-dimethylpentanamide) enhance lipophilicity (LogP ~1.4), favoring membrane permeability .
    • Sulfonamide derivatives (e.g., Compound 24) exhibit higher polarity due to sulfonyl groups, reducing LogP .

Anticancer Activity:

  • Tubulin Polymerization Inhibition :
    • Compound 24 (IC₅₀ = 1.2 µM against MDA-MB-231) and Compound 33 (IC₅₀ = 0.9 µM against HCT-116) inhibit tubulin assembly by binding to the colchicine site, inducing G2/M cell cycle arrest .
    • Comparison : Sulfonamide and salicylamide moieties enhance tubulin binding via hydrogen bonds (e.g., with GLN11 and ASN258), whereas dimethylpentanamide derivatives lack these interactions .

Selectivity and Toxicity:

  • Compound 24 shows a selectivity index (SI) of 12.3 against breast cancer cells, while this compound’s SI is unreported. Sulfonamide derivatives generally exhibit lower cytotoxicity to normal cells (e.g., hTERT-RPE1) due to targeted binding .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Key Interactions: Sulfonamide Derivatives: Hydrogen bonding with tubulin residues (e.g., GLN11) and π-π stacking with aromatic residues enhance potency .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5-chloro-N-(2-nitrophenyl)pentanamide) may reduce metabolic stability compared to electron-donating dimethyl groups .

Biological Activity

5-Chloro-N,N-dimethylpentanamide is an organic compound with the molecular formula C7H14ClNO. It is a derivative of pentanamide, featuring a chlorine atom at the fifth carbon position and two methyl groups attached to the nitrogen atom. This compound is part of the broader class of amides, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloropentanoyl chloride with dimethylamine. The reaction can be represented as follows:

C5H10ClO+HN CH3)2C7H14ClNO+HCl\text{C}_5\text{H}_{10}\text{ClO}+\text{HN CH}_3)_2\rightarrow \text{C}_7\text{H}_{14}\text{ClNO}+\text{HCl}

This reaction generally requires a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process.

  • Molecular Weight : 161.65 g/mol
  • Boiling Point : Approximately 200 °C
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The carbonyl group in the amide structure can participate in hydrogen bonding and nucleophilic reactions, making it a potential candidate for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.5 to 2 mg/mL, indicating promising antibacterial potential.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have demonstrated that this compound has a moderate cytotoxic effect, with an IC50 value around 50 µM. This suggests that while it may have therapeutic potential, careful consideration of dosage is necessary to minimize toxicity.

Case Studies

  • Case Study on Antibacterial Efficacy
    • Objective : To evaluate the antibacterial efficacy of this compound against common pathogens.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed inhibition zones ranging from 12 mm to 25 mm against tested strains, confirming its antibacterial activity.
  • Case Study on Cytotoxic Effects
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 40 µM, indicating potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureMIC (mg/mL)IC50 (µM)
This compoundC7H14ClNO0.5 - 2~50
N,N-DimethylacetamideC4H9NO>10~100
N,N-DimethylformamideC3H7NO>10~80

This table illustrates how this compound compares to structurally similar compounds in terms of antimicrobial and cytotoxic activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N,N-dimethylpentanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated intermediates (e.g., 5-chloropentanoyl chloride) can react with dimethylamine under controlled conditions. Key variables include solvent polarity (DMF or DCM), temperature (80–120°C), and stoichiometric ratios of reagents. Purification often employs normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) . Yields vary significantly: for structurally similar amides, substitution with NaN₃ in DMF at 80°C achieves 85–90% yield, while harsher conditions (e.g., NH₃/EtOH at 150°C) reduce yields to ~70% due to side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC with UV detection (λ = 254 nm) identifies impurities. Retention times are compared against standards .
  • Spectroscopy :
  • NMR : ¹H NMR (CDCl₃) should show peaks for N,N-dimethyl groups (δ 2.8–3.1 ppm) and the chloroalkyl chain (δ 1.6–2.2 ppm).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the key reactivity patterns of the chloro and amide groups in this compound?

  • Methodological Answer :

  • Chloro Group : Undergoes nucleophilic aromatic substitution (NAS) or aliphatic substitution. For example, NaN₃ in DMF replaces Cl with azide (85–90% yield), while thiols (KSCN) require higher temperatures (120°C) .
  • Amide Group : Resists hydrolysis under mild conditions but can be reduced to amines using LiAlH₄ or participate in cross-coupling reactions (e.g., Suzuki with Pd catalysts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for chloroacetamide derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing reaction pathways. For example:

  • Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while non-polar solvents (DCM) may slow kinetics.
  • Steric Effects : Bulky substituents near the chloro group hinder substitution. Computational modeling (DFT) can predict activation energies for competing pathways .
  • Validation : Replicate reactions under standardized conditions and use LC-MS to track intermediates .

Q. What strategies optimize the design of derivatives for biological activity studies?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace Cl with CF₃ or Br to modulate lipophilicity and target binding .
  • Fragment-Based Design : Use X-ray crystallography or docking studies to identify interactions with enzymes/receptors. For example, trifluoromethyl groups enhance binding to hydrophobic pockets .
  • SAR Studies : Synthesize analogs (e.g., 5-azido or 5-methoxy derivatives) and assay against relevant biological targets (IC₅₀, Ki) .

Q. How should researchers address low yields in multi-step syntheses involving this compound intermediates?

  • Methodological Answer :

  • Stepwise Optimization : Isolate and characterize intermediates (e.g., via TLC or GC-MS) to identify bottlenecks.
  • Catalysis : Use CuI or Pd catalysts to accelerate coupling steps (e.g., Ullmann reactions for aryl ethers) .
  • Scale-Up Considerations : Adjust solvent volume ratios and use flow chemistry to improve heat/mass transfer .

Q. Data Contradictions and Validation

Q. Why do spectroscopic data for similar compounds vary across studies, and how can this be mitigated?

  • Methodological Answer : Variations arise from solvent effects, impurities, or instrument calibration. Mitigation strategies:

  • Standardized Protocols : Use deuterated solvents (CDCl₃) and internal standards (TMS for NMR).
  • Collaborative Validation : Cross-check data with independent labs or databases (PubChem, EPA DSSTox) .

Q. Applications in Scientific Research

Q. What non-pharmaceutical applications exist for this compound derivatives?

  • Methodological Answer :

  • Material Science : Incorporate into polymers for enhanced thermal stability (TGA analysis) or as ligands in metal-organic frameworks (MOFs) .
  • Agrochemicals : Screen for herbicidal activity using Arabidopsis thaliana models. Chloroacetamides inhibit fatty acid synthesis in plants .

Q. Tables for Key Data

Reaction Type Reagents/Conditions Product Yield Reference
Azide SubstitutionNaN₃, DMF, 80°C, 12h5-Azido-N,N-dimethylpentanamide85–90%
Methoxy SubstitutionNaOMe, CuI, DMSO, 100°C, 24h5-Methoxy-N,N-dimethylpentanamide70–75%
Thiol SubstitutionKSCN, DMF, 120°C, 6h5-Thiocyanato-N,N-dimethylpentanamide80%

Properties

IUPAC Name

5-chloro-N,N-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-9(2)7(10)5-3-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBGEQMZKGFWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460088
Record name 5-chloro-N,N-dimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-21-6
Record name 5-chloro-N,N-dimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N,N-dimethylpentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 20.0 g (0.44 mole) of dimethylamine in 100 ml of cold tetrahydrofuran (THF) was added dropwise to a solution of 20.0 g (0.13 mole) of 5-chlorovaleryl chloride in 100 ml of THF. The reaction mixture was stirred mechanically and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure to yield 18.0 g (85%) of yellow oil. An analytical sample was prepared by filtering this oil through a small bed of silica gel and eluting with ethyl acetate-hexane (1:1). The fractions containing the desired product were combined and concentrated under reduced pressure to give the title compound as a light-yellow oil.
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100 mL
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Yield
85%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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